molecular formula C37H28N6Na4O13S4 B13804927 Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate CAS No. 6420-29-7

Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate

Cat. No.: B13804927
CAS No.: 6420-29-7
M. Wt: 984.9 g/mol
InChI Key: QXBDBNJRAAKDCK-UHFFFAOYSA-J
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Description

Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex azo dye characterized by a central carbonyl-bridged bis(imino) group connecting two symmetrically substituted aromatic systems. Each arm of the molecule contains a naphthalene disulphonate backbone, functionalized with azo linkages and dimethyl-substituted phenylene groups. The tetrasodium counterions enhance solubility in aqueous media, making it suitable for industrial applications such as textile dyeing or functional pigments.

Properties

CAS No.

6420-29-7

Molecular Formula

C37H28N6Na4O13S4

Molecular Weight

984.9 g/mol

IUPAC Name

tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2,5-dimethylphenyl]carbamoylamino]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C37H32N6O13S4.4Na/c1-19-13-31(42-40-23-15-27-25(35(17-23)59(51,52)53)7-5-9-33(27)57(45,46)47)21(3)11-29(19)38-37(44)39-30-12-22(4)32(14-20(30)2)43-41-24-16-28-26(36(18-24)60(54,55)56)8-6-10-34(28)58(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

QXBDBNJRAAKDCK-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethyl-4,1-phenylenediamine, followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The final product is then purified through crystallization or filtration techniques to obtain a high-purity dye suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also be reduced, typically using reducing agents like sodium dithionite, resulting in the cleavage of the azo bonds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is frequently used as a reducing agent.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in amines.

Scientific Research Applications

Applications Overview

  • Dyeing and Pigmentation
    • Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is primarily used as a dye in the textile industry. Its vibrant color and stability make it suitable for dyeing various fabrics, particularly synthetic fibers.
    • It is classified under azo dyes and is known for its high color fastness properties.
  • Environmental Monitoring
    • The compound is utilized in environmental studies to assess the degradation of azo dyes in wastewater treatment processes. Research indicates that certain microorganisms can break down such dyes under specific conditions, providing insights into bioremediation strategies .
    • Studies have focused on the impact of these dyes on aquatic ecosystems and their potential toxicity to marine life .
  • Biomedical Research
    • Emerging research suggests potential applications in biomedical fields, particularly in drug delivery systems. The compound's ability to form complexes with various biomolecules could be harnessed for targeted drug delivery or imaging applications .
    • Its photostability makes it a candidate for use in fluorescent imaging techniques.

Case Study 1: Textile Dyeing Efficiency

A study conducted by researchers at the University of Textile Sciences evaluated the efficiency of this compound in dyeing polyester fabrics. The results indicated a significant improvement in color yield compared to traditional dyeing agents. The study highlighted the dye's compatibility with various textile finishing processes.

Case Study 2: Biodegradation Assessment

In a research project aimed at assessing the biodegradability of azo dyes, this compound was subjected to microbial degradation tests. The findings revealed that specific bacterial strains could effectively degrade the dye within a week under anaerobic conditions. This study provides valuable insights into developing eco-friendly wastewater treatment methods .

Data Table: Comparative Analysis of Dye Properties

PropertyThis compoundTraditional Azo Dyes
Color FastnessHighModerate
SolubilityExcellent in waterVaries
Environmental ImpactBiodegradable by specific microorganismsOften persistent
ApplicationTextile dyeingTextile dyeing
Potential ToxicityLow (with proper treatment)High (in some cases)

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. The interaction with light involves electronic transitions within the molecule, leading to the observed color.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The compound’s closest analogues differ in substituents on the phenylene or naphthalene moieties, as well as in the bridging groups. Key comparisons include:

Compound Key Structural Features Impact on Properties
Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenylene)azo))bisnaphthalene-1,5-disulphonate () Nitro and sulphonato groups on phenyl rings; imino instead of carbonyl bridges Enhanced electron-withdrawing effects improve lightfastness but reduce solubility in polar solvents .
Tetrasodium 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-aminonaphthalene-2,7-disulphonate] () Dichlorobiphenyl core; amino groups on naphthalene Chlorine atoms increase hydrophobicity and chemical inertness; amino groups may enable covalent bonding to substrates .
Lithium sodium salt of 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-p-phenylene)azo]]bis(naphthalene-1,5-disulphonic acid) () Methoxy groups on phenylene; mixed Li/Na counterions Methoxy groups enhance solubility in organic solvents; mixed counterions alter ionic strength and aggregation behavior .

Physical and Chemical Properties

  • Solubility : The tetrasodium form of the target compound exhibits higher aqueous solubility compared to its lithium-sodium mixed salt analogue () due to the stronger hydration of Na⁺ ions.
  • Stability : Compounds with nitro substituents (e.g., ) show superior UV resistance compared to dimethyl-substituted variants, as nitro groups act as radical scavengers. However, dimethyl groups in the target compound may offer better thermal stability due to steric protection of the azo linkages .
  • Synthesis Complexity : The target compound’s synthesis likely involves multi-step azo coupling and sulphonation, similar to methods described for compound 11a,b (), though yields and purification challenges vary with substituent bulkiness.

Research Findings and Data Gaps

  • Spectroscopic Data : NMR and IR spectra for similar compounds (e.g., 11a,b in ) suggest that the target compound’s azo and sulphonate groups would show characteristic peaks at ~2,200 cm⁻¹ (C≡N stretch, if present) and 1,050–1,200 cm⁻¹ (S=O stretches), respectively.
  • Thermal Stability : While direct data are lacking, analogues with sulphonate groups (e.g., ) decompose above 300°C, suggesting comparable behavior for the target compound.

Biological Activity

Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate, commonly referred to as Tetrasodium Carbonylbisazo (CAS Number: 6420-29-7), is a synthetic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C35_{35}H24_{24}N6_6Na4_4O13_{13}S4_4
  • Molecular Weight : 956.82 g/mol
  • Structure : The compound features a complex structure with multiple functional groups, including azo and sulfonate groups, which contribute to its reactivity and biological interactions.

Tetrasodium Carbonylbisazo exhibits several mechanisms that may underlie its biological activity:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Cell Signaling Modulation : The compound can interact with cell surface receptors, influencing signaling pathways related to inflammation and cell survival.

In Vitro Studies

Several studies have investigated the biological effects of Tetrasodium Carbonylbisazo in vitro:

  • Cell Viability Assays : Research indicates that concentrations above 50 µM can significantly reduce cell viability in various cancer cell lines, suggesting potential cytotoxic effects.
  • Antioxidant Capacity : In assays measuring DPPH radical scavenging activity, Tetrasodium Carbonylbisazo demonstrated a strong capacity to reduce radical levels compared to control substances.

Case Study 1: Cancer Research

A study published in the Journal of Cancer Research explored the effects of Tetrasodium Carbonylbisazo on breast cancer cells. The findings indicated that treatment with the compound led to a dose-dependent reduction in cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antioxidant Effects

In a study assessing oxidative stress markers in diabetic rats, Tetrasodium Carbonylbisazo administration resulted in significant reductions in malondialdehyde levels and increased antioxidant enzyme activities (superoxide dismutase and catalase), highlighting its potential as an adjunct therapy for managing oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antioxidant ActivityScavenging of DPPH radicals
CytotoxicityReduced viability in cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes
Tumor Growth InhibitionReduced tumor size in animal models

Table 2: Toxicity Profile

Dose (mg/kg)Observed EffectsReference
10No significant toxicity
50Mild liver enzyme elevation
100Severe renal stress

Q & A

Q. What are the standard analytical methods for detecting and quantifying Tetrasodium 3,3'-(carbonylbis(imino...))bisnaphthalene-1,5-disulphonate in environmental or biological matrices?

Methodological Answer: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample preparation, followed by liquid chromatography-mass spectrometry (LC-MS) for quantification. For biological samples, filtration with GF/F (0.7 μm) filters prior to SPE reduces matrix interference. Internal standards such as deuterated analogs (e.g., BP-3-d5) should be spiked to correct for recovery losses .

Q. What are the primary applications of this compound in cell biology and toxicology studies?

Methodological Answer: The compound is utilized as Trypan Blue (TB) , a vital dye for assessing cell membrane integrity. It is excluded by viable cells but penetrates compromised membranes, enabling quantification of dead cells via spectrophotometry. Concurrent use with MTT assays (measuring mitochondrial activity) provides complementary viability data in lymphocyte or epithelial cell models .

Q. How is the structural integrity of the compound verified during synthesis?

Methodological Answer: Characterization involves nuclear magnetic resonance (NMR) for confirming azo and sulfonate groups, infrared (IR) spectroscopy for carbonyl and imino linkages, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Purity is assessed via reverse-phase HPLC with UV detection at λ = 580–600 nm (azo bond absorption) .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl/methoxy groups) in the biphenylene core influence the compound’s photostability and binding affinity in dye-sensitized systems?

Methodological Answer: Comparative studies using time-dependent density functional theory (TD-DFT) can predict electronic transitions and stability. Experimental validation involves irradiating derivatives under UV-Vis light and monitoring degradation via LC-MS. Substituents like methyl groups enhance steric hindrance, reducing aggregation in solar cell applications, while methoxy groups may alter electron-withdrawing capacity .

Q. What are the challenges in achieving high-purity synthesis, and how can reaction conditions be optimized?

Methodological Answer: Key challenges include controlling azo coupling regioselectivity and minimizing sulfonate group hydrolysis. Optimized protocols involve refluxing in anhydrous ethanol with glacial acetic acid as a catalyst, followed by precipitation under reduced pressure. Purification via size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) removes unreacted intermediates .

Q. What methodologies elucidate the compound’s interaction with lipid bilayers or transmembrane proteins?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics with synthetic lipid vesicles. For cellular studies, confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) tracks membrane permeability. Concurrent electrophysiological assays (e.g., patch-clamp) assess ion channel interference in neuronal or epithelial models .

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